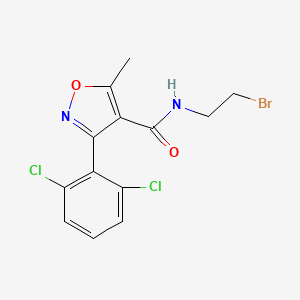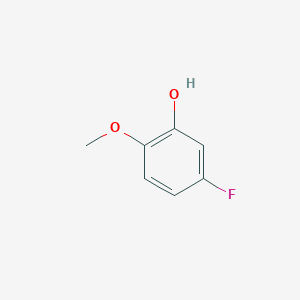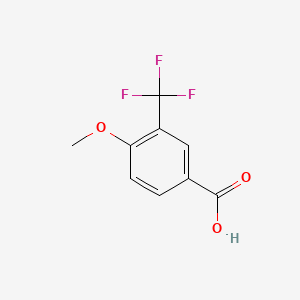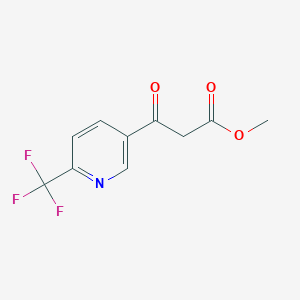![molecular formula C12H6ClF3N4 B1362335 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 175204-95-2](/img/structure/B1362335.png)
6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C6H2ClF3N4 . It is a member of the pyridazines, a class of compounds that have been used in various fields such as agriculture and pharmaceuticals .
Synthesis Analysis
The synthesis of novel fused pyridazines, including this compound, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . An efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis
The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . In the structure, C-H…F and C-H…N type intermolecular hydrogen bond interactions are observed . The density functional theory calculations were performed to compare the computational and experimental results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diaza–Wittig reaction and an intramolecular oxidative cyclization .Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.55 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The exact mass is 221.9920083 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been extensively studied for their synthesis and structural properties. Recent research has focused on the synthesis, crystal structure characterization, and density functional theory (DFT) calculations of related triazole pyridazine derivatives. These compounds, such as 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, have shown considerable biological properties including anti-tumor and anti-inflammatory activity. The studies involve characterizing these compounds using NMR, IR, mass spectral studies, and X-ray diffraction techniques. DFT calculations help in understanding the molecular properties like HOMO-LUMO energy levels, energy gap, and other quantum chemical parameters (Sallam et al., 2021).
Antiviral and Antidiabetic Activities
Some derivatives of this compound have demonstrated promising antiviral and antidiabetic properties. A study on triazolo[4,3-b]pyridazine derivatives showed significant antiviral activity against hepatitis-A virus (HAV). Specifically, compounds like 5-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)-[1,3,4]oxadiazole derivatives displayed high effectiveness against HAV (Shamroukh & Ali, 2008). Another study highlighted the synthesis of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their role in developing new medications for diabetes (Bindu et al., 2019).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of this compound derivatives have been a significant area of research. Studies have synthesized various derivatives showing antituberculostatic, antifungal, and antibacterial activities. These activities highlight the potential of these compounds in treating microbial infections (Islam & Siddiqui, 2010). Another study focused on the synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents, showing promising results against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).
Agrochemical Uses
This compound derivatives also find applications in the field of agriculture. They are used as molluscicidal, anti-feedant, insecticidal, and herbicidal agents. A study focusing on the synthesis, structure elucidation, and docking study of a novel pyridazine derivative showed potential against the fungus Fusarium oxysporum, indicating its usefulness in agricultural applications (Sallam et al., 2022).
Future Directions
Properties
IUPAC Name |
6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-9-5-6-10-17-18-11(20(10)19-9)7-1-3-8(4-2-7)12(14,15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTASUBNIRGUCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381731 | |
| Record name | 6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-95-2 | |
| Record name | 6-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

